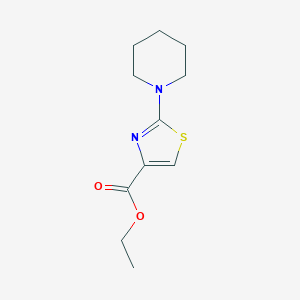

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Overview

Description

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with piperidine under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidine, followed by nucleophilic substitution with ethyl thiazole-4-carboxylate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate has demonstrated significant antimicrobial properties. Research indicates that thiazole derivatives, including this compound, exhibit activity against a range of bacteria and fungi. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antibiotics .

1.2 Anti-inflammatory and Immunomodulatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in the context of autoimmune disorders. It modulates the activity of phosphoinositide 3-kinases, which play a critical role in cell signaling related to inflammation and immune response. A patent outlines its potential use in treating conditions such as rheumatoid arthritis and multiple sclerosis .

1.3 Cancer Treatment

This compound is also being explored for its anticancer properties. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its ability to target specific pathways involved in tumor growth positions it as a promising candidate for cancer therapy .

Agricultural Applications

2.1 Fungicidal Properties

In agriculture, this compound is being researched as a fungicide. Its thiazole structure contributes to its efficacy against phytopathogenic fungi, which pose significant threats to crop yields. Studies have demonstrated that this compound can effectively control fungal diseases in crops, thus enhancing agricultural productivity .

2.2 Pest Control

Beyond fungicidal activity, thiazole derivatives are being evaluated for their potential as pest control agents. The compound's ability to disrupt pest physiology makes it a candidate for developing environmentally friendly pesticides that reduce reliance on traditional chemical agents .

Material Science Applications

3.1 Polymer Chemistry

This compound has applications in polymer chemistry due to its reactive functional groups. It can be utilized as a monomer or additive in the synthesis of polymers with enhanced properties such as improved thermal stability and mechanical strength .

3.2 Coatings and Adhesives

The compound's chemical properties also lend themselves to the development of advanced coatings and adhesives. Its incorporation into formulations can lead to products with superior adhesion characteristics and resistance to environmental degradation .

Data Summary

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal | Antimicrobial Activity | Effective against Staphylococcus aureus |

| Anti-inflammatory | Modulates phosphoinositide 3-kinases | |

| Cancer Treatment | Inhibits cancer cell proliferation | |

| Agricultural | Fungicide | Controls phytopathogenic fungi |

| Pest Control | Disrupts pest physiology | |

| Material Science | Polymer Chemistry | Enhances thermal stability |

| Coatings and Adhesives | Superior adhesion characteristics |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution] tested this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Agricultural Application

Field trials demonstrated that crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls, leading to improved yields.

Mechanism of Action

The mechanism of action of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules. The piperidine ring can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can be compared with other thiazole and piperidine derivatives:

Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and its esters share similar chemical properties but may differ in their biological activity and applications.

Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its esters have similar structural features but may exhibit different reactivity and pharmacological profiles.

The uniqueness of this compound lies in the combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and an ethyl ester functional group. Its molecular formula is C_{12}H_{16}N_2O_2S, and it has been identified for its unique structural characteristics that contribute to its biological activity.

This compound interacts with various enzymes and proteins, influencing several biochemical pathways:

- Enzyme Interactions : It has shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. This inhibition suggests potential anti-inflammatory properties.

- Cell Signaling : The compound affects cell signaling pathways related to inflammation and apoptosis, indicating its role in modulating cellular responses.

Cellular Effects

The compound's effects on different cell types have been documented:

- Anti-inflammatory Effects : In laboratory studies, low doses of this compound demonstrated significant anti-inflammatory and analgesic effects without notable toxicity.

- Cytotoxicity : In vitro studies have reported varying levels of cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been tested against human cancer cell lines such as HePG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) using the MTT assay to evaluate cell viability .

Molecular Mechanisms

The molecular mechanism of action involves several key interactions:

- Binding Affinity : this compound binds to the active sites of specific enzymes, inhibiting their catalytic activity. This binding is crucial for its role as a potential therapeutic agent.

- Transport Mechanisms : The compound's transport within biological systems occurs via organic anion transporters (OATPs) and P-glycoprotein, which facilitate its uptake and distribution in tissues.

Case Studies

Recent studies have highlighted the compound's promising biological activities:

- Antimicrobial Activity : In a comparative study of various thiazole derivatives, this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : In vitro assays demonstrated that the compound can reverse drug resistance in cancer cells overexpressing P-glycoprotein (P-gp). This was evidenced by increased intracellular concentrations of chemotherapeutic agents like paclitaxel when used in combination with this compound .

Summary of Biological Activities

Properties

IUPAC Name |

ethyl 2-piperidin-1-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-2-15-10(14)9-8-16-11(12-9)13-6-4-3-5-7-13/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNOYPUXHJNTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567606 | |

| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126533-98-0 | |

| Record name | Ethyl 2-(1-piperidinyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126533-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.